3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
The compound features a 3,4-dimethoxybenzamide group linked via a methylene bridge to a 4-phenyl-1,2,4-triazole core. At position 5 of the triazole, a thioether connects to a 2-oxoethyl moiety bearing a thiazol-2-ylamino substituent. This structure combines electron-rich aromatic systems (methoxybenzamide, phenyl-triazole) with sulfur-containing heterocycles (thiazole, thioether), which are known to enhance bioavailability and target-specific interactions in drug design .
Properties
IUPAC Name |
3,4-dimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S2/c1-32-17-9-8-15(12-18(17)33-2)21(31)25-13-19-27-28-23(29(19)16-6-4-3-5-7-16)35-14-20(30)26-22-24-10-11-34-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYSAZGXHCWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that integrates multiple functional groups, including thiazole and triazole moieties. These structural features confer a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Triazole Moiety : Often associated with antifungal activity.
- Benzamide Core : Provides additional pharmacological versatility.
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains. A study demonstrated that thiazole derivatives possess broad-spectrum antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains of Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative A | 16 | Staphylococcus aureus |
| Thiazole Derivative B | 32 | Escherichia coli |
| Triazole Derivative C | 8 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can chelate metal ions essential for enzyme function.
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate DNA, disrupting replication processes in cancer cells .
Study 1: Antimicrobial Efficacy
In a comprehensive study evaluating the antimicrobial properties of various thiazole derivatives, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising resistance issues .
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of the compound on A549 and MCF7 cell lines revealed that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Substituent Effects on Physicochemical Properties
Key Observations :
Q & A
Q. What are the common synthetic routes for preparing 3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazides with CS₂ under alkaline conditions (e.g., ethanol/KOH) to generate 1,2,4-triazole-3-thione intermediates .
- Step 2 : S-alkylation using bromoethyl derivatives (e.g., 2-bromoacetamide) to introduce the thioether linkage. This step often employs equimolar NaOH in ethanol for deprotonation .
- Step 3 : Condensation with 3,4-dimethoxybenzoyl chloride in anhydrous THF or DMF, catalyzed by triethylamine to form the final benzamide . Key Optimization : Reflux times (4–12 hours), solvent polarity, and stoichiometric ratios influence yields (typically 66–88%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Essential for verifying substituent positions (e.g., thiazole NH at δ 10–12 ppm, triazole CH₂ at δ 4–5 ppm) .
- IR Spectroscopy : Confirms amide C=O (1650–1700 cm⁻¹) and thioether C-S (600–700 cm⁻¹) bonds .
- Elemental Analysis : Validates purity (>98% for C, H, N, S) .
- X-Ray Crystallography (if crystalline): Resolves ambiguous NOE or coupling patterns in crowded aromatic regions .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Derivatives with thiazole-triazole scaffolds exhibit:
- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR) via molecular docking studies, with IC₅₀ values in the µM range .
- Antimicrobial Effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Antiviral Potential : Thiazole moieties interfere with viral protease activity in computational models .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during structural elucidation?
- DEPT-135/HSQC : Differentiates CH₃/CH₂/CH groups in crowded spectra (e.g., triazole CH₂ vs. benzamide CH₃O) .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotameric thioether conformers) .
- Supplementary Techniques : X-ray crystallography (if crystalline) or high-resolution MS to confirm molecular weight .
Q. What experimental design strategies optimize synthesis yield for large-scale production?
- DoE (Design of Experiments) : Use factorial designs to assess variables (temperature, solvent, catalyst) and identify interactions. For example, a 2³ factorial design revealed ethanol > DMF for S-alkylation due to reduced side reactions .
- Continuous Flow Chemistry : Enhances reproducibility and reduces reaction times (e.g., 30 minutes vs. 4 hours in batch) for oxidation-sensitive intermediates .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediates .
Q. How do computational methods (e.g., DFT, molecular docking) guide SAR studies for this compound?
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to prioritize derivatives with enhanced redox activity. For example, methoxy groups increase electron density, improving binding to hydrophobic kinase pockets .
- Molecular Docking : Identifies key interactions (e.g., hydrogen bonds between the thiazole NH and EGFR Asp831) .
- MD Simulations : Assess binding stability over 100 ns trajectories to filter false positives from docking .
Q. What strategies mitigate low yields in the final benzamide condensation step?
- Activation of Carboxylic Acid : Use HATU or EDCI instead of direct acyl chloride formation to reduce hydrolysis .
- Microwave Assistance : Accelerates condensation (20 minutes vs. 12 hours) with 15–20% yield improvement .
- Solvent Screening : Anhydrous DMF with molecular sieves minimizes water interference .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Standardized Assays : Re-evaluate under uniform conditions (e.g., same cell lines, E. coli ATCC 25922 for antimicrobial tests) to isolate compound-specific effects .
- Metabolite Profiling : LC-MS identifies degradation products that may contribute to false positives/negatives .
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanisms .
Q. Why do synthetic yields vary significantly (e.g., 66% vs. 88%) for similar derivatives?
- Impurity in Starting Materials : Thiosemicarbazide purity (>95%) is critical; recrystallization improves yields .
- Oxygen Sensitivity : Thioether intermediates degrade in air; inert atmosphere (N₂/Ar) increases consistency .
- Catalyst Traces : Residual KOH in S-alkylation steps promotes side reactions; neutralization with HCl before condensation is vital .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
